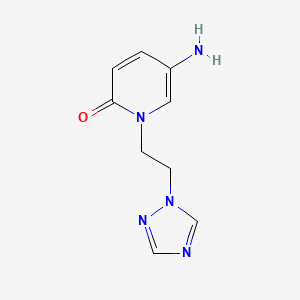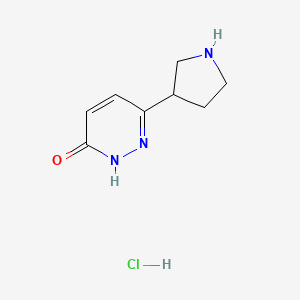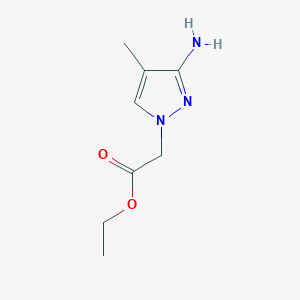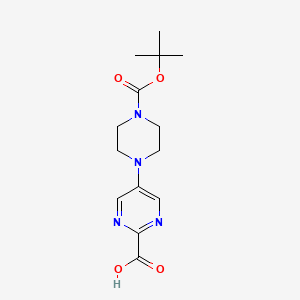
1-(2-(1h-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one is a heterocyclic compound that features both a triazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of the triazole ring imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one typically involves a multi-step process. One common method starts with the N-alkylation of 1,2,4-triazole with an appropriate alkyl halide, such as ethyl 2-chloroacetate, in the presence of a base like anhydrous potassium carbonate under reflux conditions . This intermediate is then subjected to further reactions, such as amidation, to introduce the aminopyridinone moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the pyridine ring.
Scientific Research Applications
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the aminopyridinone moiety can participate in various biochemical pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-(Benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds share the triazole ring but differ in their substituents and overall structure.
(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxyfurazans: These compounds also contain a triazole ring but have different functional groups and applications.
Uniqueness
1-(2-(1H-1,2,4-Triazol-1-yl)ethyl)-5-aminopyridin-2(1H)-one is unique due to its combination of the triazole and aminopyridinone moieties
Properties
Molecular Formula |
C9H11N5O |
|---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
5-amino-1-[2-(1,2,4-triazol-1-yl)ethyl]pyridin-2-one |
InChI |
InChI=1S/C9H11N5O/c10-8-1-2-9(15)13(5-8)3-4-14-7-11-6-12-14/h1-2,5-7H,3-4,10H2 |
InChI Key |
VSCOECBGSCFRAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CCN2C=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(1R,5S,7s)-3-oxabicyclo[3.3.1]nonan-7-yl]methanol](/img/structure/B13476540.png)
![3-Bromo-5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B13476542.png)



![2-((Difluoromethyl)sulfonyl)-1h-benzo[d]imidazol-6-amine](/img/structure/B13476572.png)
![[3-(2,3-Difluorophenyl)-4-fluorophenyl]methanol](/img/structure/B13476574.png)



